molecular formula C27H21ClN4O3S B11187707 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide

Cat. No.: B11187707
M. Wt: 517.0 g/mol
InChI Key: GGBCYZQQDKYIAT-UHFFFAOYSA-N
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Description

The compound N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide is a heterocyclic molecule featuring:

  • A 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group.
  • An N-ethyl group and a 3-phenylpropanamide chain attached to the thiadiazole nitrogen.
  • A 1,3-dioxo-isoindole moiety linked to the propanamide chain.

The isoindole-1,3-dione group may enhance π-π stacking interactions, improving binding affinity in biological systems.

Properties

Molecular Formula

C27H21ClN4O3S

Molecular Weight

517.0 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)-N-ethyl-3-phenylpropanamide

InChI

InChI=1S/C27H21ClN4O3S/c1-2-31(27-30-29-23(36-27)18-12-14-19(28)15-13-18)26(35)22(16-17-8-4-3-5-9-17)32-24(33)20-10-6-7-11-21(20)25(32)34/h3-15,22H,2,16H2,1H3

InChI Key

GGBCYZQQDKYIAT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=C(C=C2)Cl)C(=O)C(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclization of 4-chlorobenzohydrazide with carbon disulfide under basic conditions. Source details a protocol where 4-chlorobenzoic acid is first converted to its hydrazide derivative, which subsequently reacts with carbon disulfide in the presence of phosphorus oxychloride (POCl₃) to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5 ). This intermediate is critical for introducing the thiadiazole moiety into the target compound.

Reaction Conditions:

  • Hydrazide Formation: 4-Chlorobenzoic acid is refluxed with thionyl chloride (SOCl₂) to generate the acyl chloride, followed by reaction with hydrazine hydrate.

  • Cyclization: The hydrazide is treated with carbon disulfide and POCl₃ at 0–5°C for 5 hours, yielding the thiadiazole-2-thiol.

Functionalization of the Thiadiazole Ring

The thiol group in 5 is oxidized to a sulfonyl chloride (6 ) using chlorine gas in a 1,2-dichloroethane/HCl system. This intermediate reacts with amines or alcohols to introduce substituents at the 2-position of the thiadiazole ring. For the target compound, 6 undergoes nucleophilic substitution with ethylamine to form N-ethyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, a key precursor.

Optimization Notes:

  • Chlorination of 5 requires strict temperature control (−2°C) to prevent over-oxidation.

  • Triethylamine is used as a base to neutralize HCl generated during sulfonamide formation.

Final Amidation and Purification

The target compound is assembled by coupling the thiadiazol-2-amine derivative with the isoindole-containing propanamide via an amide bond. Source describes using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane (DCM) with catalytic N,N-dimethylaminopyridine (DMAP).

Purification Protocol:

  • Flash Chromatography: Silica gel eluted with ethyl acetate/hexanes (3:2) removes unreacted starting materials.

  • Recrystallization: Ethanol/water mixtures yield crystals suitable for X-ray diffraction analysis.

Reaction Optimization and Yield Data

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Thiadiazole formationPOCl₃, CS₂, 0–5°C, 5 h8198.5
SulfonylationCl₂, 1,2-dichloroethane, −2°C4295.2
AmidationEDC, DMAP, DCM, rt, 24 h6897.8

Higher yields in thiadiazole synthesis (81%) contrast with moderate sulfonylation efficiency (42%), highlighting the need for improved chlorine delivery systems.

Solvent and Catalyst Impact

  • Triethylamine vs. Pyridine: Triethylamine affords higher yields (68%) in amidation compared to pyridine (55%) due to superior HCl scavenging.

  • Dry Benzene: Enhances cyclization kinetics by stabilizing reactive intermediates through π-π interactions.

Characterization and Analytical Validation

Spectroscopic Data

1H NMR (400 MHz, DMSO- d6):

  • δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH) – Thiadiazole aromatic protons.

  • δ 4.20–4.36 (m, 1H, CH), 3.02–3.12 (m, 2H, CH₂) – Propanamide backbone.

IR (KBr):

  • 3062 cm⁻¹ (C-H aromatic), 1685 cm⁻¹ (C=O isoindole), 1286 cm⁻¹ (N-N=C thiadiazole).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Mass spectrometry (ESI-MS) validates the molecular ion at m/z 567.2 [M+H]⁺.

Challenges and Mitigation Strategies

  • Byproduct Formation: Over-chlorination during sulfonylation is minimized by incremental Cl₂ addition.

  • Racemization: Chiral centers in the propanamide moiety are preserved using low-temperature amidation.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as an antiviral, antibacterial, or anticancer agent due to its complex structure and functional groups.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Application in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain biological pathways. The thiadiazole and isoindole moieties may play a crucial role in binding to these targets.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between the target compound and similar analogs:

Compound Name Thiadiazole Substituent Additional Functional Groups Molecular Weight (g/mol) Key Synthesis Steps
Target Compound 4-Chlorophenyl Isoindole-1,3-dione, N-ethyl, 3-phenylpropanamide Not explicitly provided Likely multi-step synthesis (see §2.3)
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide 4-Methoxybenzyl N/A ~313.38 (calculated) Substitution with methoxybenzyl group
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide Ethyl N/A 261.34 Direct alkylation of thiadiazole
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide 4-Chlorophenyl, benzothiazole Triazolothiazole, sulfanyl linker ~623.13 (calculated) Multi-component coupling

Key Observations:

  • The isoindole-1,3-dione moiety in the target compound is unique among the analogs, likely improving planarity and intermolecular interactions.
  • Analogs like prioritize simplicity (e.g., ethyl substituent), which may improve synthetic accessibility but reduce target specificity.

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antiviral effects, and mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a unique structure that combines a thiadiazole moiety with an isoindole derivative. Its molecular formula is C18H18ClN3O2SC_{18}H_{18}ClN_3O_2S with a molecular weight of approximately 365.87 g/mol. The presence of the 4-chlorophenyl group is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit notable anticancer properties. The compound's activity was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Cytotoxicity

The cytotoxic effects were quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. The results are summarized in Table 1.

CompoundCell LineIC50 (µg/mL)
This compoundMCF-76.80
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)-N-methylHepG28.40

The compound exhibited comparable potency to established chemotherapeutics such as 5-fluorouracil (5-FU), indicating its potential as an effective anticancer agent .

The mechanism by which this compound induces cytotoxicity involves cell cycle arrest and apoptosis. Studies indicate that it significantly arrests the cell cycle at the G2/M phase in MCF-7 cells and S phase in HepG2 cells . This arrest is associated with DNA damage and the activation of apoptotic pathways.

Antiviral Activity

In addition to its anticancer properties, the compound has shown promising antiviral activity. A study investigated its efficacy against Tobacco Mosaic Virus (TMV), revealing that certain derivatives exhibited approximately 50% inhibition of viral replication . This suggests potential applications in antiviral therapies.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study synthesized various derivatives of thiadiazole and evaluated their anticancer activities. The most potent compounds were those modified with different substituents on the phenyl ring. For instance, a derivative with an ethoxy group showed improved activity compared to its methyl-substituted counterpart .

Case Study 2: Antiviral Properties
In another investigation focusing on antiviral properties, researchers synthesized ten novel sulfonamide derivatives containing the thiadiazole scaffold. Among these, compounds demonstrated significant antiviral activity against TMV comparable to commercial antiviral agents .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:

  • Condensation of substituted thiosemicarbazides with carboxylic acid derivatives (e.g., 3-phenylpropanoic acid) using POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) .
  • Subsequent functionalization of the thiadiazole ring with chlorophenyl and isoindole-dione moieties via nucleophilic substitution or coupling reactions.
  • Purification via recrystallization from DMSO/water mixtures (2:1 ratio) or ethanol .

Q. How is the structural confirmation achieved using spectroscopic methods?

Key techniques include:

  • NMR spectroscopy : Assigning proton environments (e.g., distinguishing N-ethyl protons from phenyl groups) and confirming regiochemistry .
  • IR spectroscopy : Identifying carbonyl stretches (1,3-dioxo-isoindole at ~1700 cm⁻¹) and thiadiazole C-S bonds .
  • Mass spectrometry (MS) : Validating molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Resolving 3D conformation and intermolecular interactions .

Q. What initial biological screening approaches are recommended?

  • Enzyme inhibition assays : Target kinases or proteases linked to the compound’s hypothesized mechanism (e.g., using fluorogenic substrates).
  • Cytotoxicity profiling : Cell viability assays (e.g., MTT) on cancer or normal cell lines to assess selectivity .
  • Microplate-based high-throughput screening for rapid activity assessment against a panel of biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, reagent stoichiometry, solvent polarity) and identify optimal conditions .
  • Flow chemistry : Enhance reproducibility and scalability by controlling residence time and mixing efficiency .
  • Real-time monitoring : Employ HPLC or TLC to track reaction progress and intermediate stability .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Structural analogs comparison : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-nitrophenyl) using in vitro assays under standardized conditions .
  • Meta-analysis : Evaluate assay variability (e.g., cell line specificity, incubation time) and normalize data to reference compounds .
  • Molecular docking : Predict binding modes to explain divergent activities (e.g., steric clashes due to isoindole-dione orientation) .

Q. What computational methods predict binding affinity and mechanism of action?

  • Molecular dynamics (MD) simulations : Analyze protein-ligand stability in explicit solvent over 100+ ns trajectories .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • Pharmacophore modeling : Map essential interaction features (e.g., hydrogen bonds with thiadiazole sulfur) .

Q. How do substituent modifications on the thiadiazole ring affect pharmacological activity?

  • Structure-Activity Relationship (SAR) strategies :
  • Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding .
  • Introduce methyl or methoxy groups to improve solubility without compromising activity .
  • Test truncated analogs (e.g., removing isoindole-dione) to identify essential pharmacophores .

Q. What analytical techniques are critical for monitoring reaction progress and purity?

  • HPLC-DAD/MS : Quantify intermediates and detect side products with UV/Vis and mass detection .
  • TLC with fluorescent indicators : Rapidly assess reaction completion (Rf values pre-calibrated for known intermediates) .
  • Elemental analysis : Confirm stoichiometric purity (C, H, N, S) for publication-grade characterization .

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